molecular formula C8H8N2S B1660566 4H-3,1-Benzothiazin-2-amine CAS No. 78959-46-3

4H-3,1-Benzothiazin-2-amine

Cat. No.: B1660566
CAS No.: 78959-46-3
M. Wt: 164.23 g/mol
InChI Key: FGKBJMGTDSEDBJ-UHFFFAOYSA-N
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Description

4H-3,1-Benzothiazin-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor antagonism .

Scientific Research Applications

Safety and Hazards

The safety information for 4H-3,1-Benzothiazin-2-amine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

4H-3,1-Benzothiazin-2-amine can be synthesized through various routes. One common method involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield 2-amino-4H-3,1-benzothiazin-4-ones . Another method involves the use of methyl anthranilate, which is converted to thiourea derivatives and then cyclized under acidic conditions . Industrial production methods typically involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

4H-3,1-Benzothiazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4H-3,1-Benzothiazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfur-containing structure, which allows for distinct interactions with biological targets compared to its oxygen or nitrogen analogs .

Properties

IUPAC Name

4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKBJMGTDSEDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300878
Record name 4H-3,1-Benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78959-46-3
Record name NSC139660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-3,1-Benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-aminobenzylalcohol (2.0 g, 16 mmol) in conc. HCl (10 ml) is heated at 100° C. for 15 minutes in a sealed vial, the resulting precipitate is filtered, washed with diethyl ether to give a white solid which is dissolved in isopropanol (20 ml) and treated with thiourea. The resulting reaction mixture is refluxed for 20 hours then concentrated, and the residue taken up with H2O and basified with 2 N NaOH. The basic solution thus obtained is extracted with CH2Cl2. The organic extracts are combined, washed with H2O, dried over Na2SO4 and then concentrated. The residue is purified by chromatography through silica, eluting with petroleum ether/AcOEt (1:1), and then recrystallised from EtOH to give the desired product as a pale yellow solid, m.p. 132-135° C., with a yield of 64%. 1H-NMR (CDCl3): 3.90 (s, 2H), 5.09 (br s, 2H), 7.00-7.12 (m, 3H) 7.20-7.28 (m, 1H). 165 (M+H+). The compound is more stable as the oxalate salt, m.p. 178-182° C., prepared by precipitation with oxalic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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